![molecular formula C22H23N3O5S2 B2769259 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941870-56-0](/img/structure/B2769259.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research on analogs of benzothiazole derivatives, such as the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has demonstrated promising antibacterial activity. These compounds showed significant effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests that compounds within this chemical family, including the one , could have potential as novel antibacterial agents with specific applications in combating bacterial infections while minimizing harm to host cells (Palkar et al., 2017).
Anticancer Activity
Compounds incorporating benzothiazole and furan units have been explored for their anticancer properties. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various cancer cell lines, including melanoma and leukemia. These findings indicate a potential role for structurally related compounds in cancer research, focusing on the development of new therapeutic agents (Tiwari et al., 2017).
Antifungal and Nematicidal Activity
The synthesis and biological evaluation of benzofuran derivatives for antifungal and nematicidal activity represent another research avenue. These compounds have shown efficacy in inhibiting the growth of specific fungi and nematodes, suggesting that similar structures could be effective in agricultural applications to protect crops from pests and diseases (Reddy et al., 2010).
Organic Synthesis and Chemical Transformations
The exploration of tetrahydrobenzofuran derivatives through synthetic chemistry highlights the interest in this class of compounds for their potential in creating novel organic materials. These studies focus on understanding the chemical reactivity and transformation pathways of these compounds, which could inform the development of new synthetic routes or materials with specific physical or chemical properties (Lévai et al., 2002).
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-22(2)11-17-19(18(26)12-22)31-21(23-17)24-20(27)14-6-8-16(9-7-14)32(28,29)25(3)13-15-5-4-10-30-15/h4-10H,11-13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYIPBCNFMBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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